molecular formula C16H16N2O2 B4169833 2-(benzoylamino)-N,N-dimethylbenzamide

2-(benzoylamino)-N,N-dimethylbenzamide

Cat. No.: B4169833
M. Wt: 268.31 g/mol
InChI Key: FXTZRGCEYHSHLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzoylamino)-N,N-dimethylbenzamide is a benzamide derivative featuring a benzoylamino substituent at the 2-position of the benzene ring and dimethyl groups on the amide nitrogen. This structure combines aromatic rigidity with lipophilic and electron-withdrawing characteristics due to the benzoyl and dimethylamide groups, respectively.

Properties

IUPAC Name

2-benzamido-N,N-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-18(2)16(20)13-10-6-7-11-14(13)17-15(19)12-8-4-3-5-9-12/h3-11H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXTZRGCEYHSHLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Amide Substituents

  • 2-Amino-N,N-dimethylbenzamide (CAS 6526-66-5): Replacing the benzoylamino group with an amino group reduces steric bulk and increases basicity.
  • 2-(Dimethylamino)-N,N-dimethylbenzamide (InChIKey: UCJNVDGEDDYVCJ-UHFFFAOYSA-N): The dimethylamino group at the 2-position introduces basicity and hydrogen-bonding capacity, contrasting with the neutral benzoylamino group in the target compound. This substitution may influence receptor binding in biological systems .

Derivatives with Heterocyclic Moieties

  • 5-(Benzoylamino)-1-methylindole (Compound 57): This indole-based derivative, synthesized for transglutaminase (TG2) inhibition studies, shares the benzoylamino group but incorporates a heterocyclic indole ring. The planar indole structure enhances π-π stacking interactions with enzyme active sites, achieving 33% inhibition efficiency in preliminary assays. In contrast, the absence of a heterocycle in 2-(benzoylamino)-N,N-dimethylbenzamide may limit its binding affinity to similar targets .
  • 2-(Benzoylamino)-3-(3-quinolinyl)acrylic Acid (CAS 89890-91-5): The quinoline and acrylic acid substituents introduce conjugated π-systems and acidity, respectively. This compound’s molecular weight (318.33 g/mol) and polar functional groups suggest higher solubility in aqueous buffers compared to the dimethylbenzamide derivative .

Functionalized Benzamides with Sulfonyl/Formyl Groups

  • This derivative’s molecular formula (C₈H₇N₃O₂S) and weight (271.29 g/mol) contrast with the target compound’s likely formula (C₁₆H₁₆N₂O₂; ~268.3 g/mol), highlighting trade-offs between lipophilicity and solubility .

Pharmacologically Active Analogues

  • N-[2-(Benzoylamino)(2-oxoindolin-3-ylidene)acetyl]amino Acid Esters: These derivatives exhibit nootropic activity attributed to amino acid ester moieties. The benzoylamino group stabilizes the indolinone core, while ester groups enhance blood-brain barrier penetration. The target compound’s lack of an indolinone scaffold may limit central nervous system activity unless modified .

Key Data Table: Comparative Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Bioactivity/Applications
This compound C₁₆H₁₆N₂O₂ 268.3 (estimated) Benzoylamino, dimethylamide Potential enzyme inhibition (theoretical)
2-Amino-N,N-dimethylbenzamide C₉H₁₂N₂O 164.21 Amino, dimethylamide Intermediate for heterocyclic synthesis
5-(Benzoylamino)-1-methylindole C₁₆H₁₄N₂O 250.30 Benzoylamino, indole TG2 inhibition (33% efficiency)
2-(Aminosulfonyl)-N,N-dimethylbenzamide C₈H₁₀N₂O₃S 214.24 Sulfonyl, dimethylamide Not reported; structural analog

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(benzoylamino)-N,N-dimethylbenzamide
Reactant of Route 2
Reactant of Route 2
2-(benzoylamino)-N,N-dimethylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.